7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O4S and its molecular weight is 523.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Research on triazoloquinazolinones and related heterocyclic compounds focuses on their synthesis and the exploration of their molecular structures. The synthesis of these compounds involves various chemical reactions, including cyclization and condensation, to form complex structures with potential biological activities. For instance, the preparation of triazoloquinazolinium betaines and their molecular rearrangements have been studied to understand their crystal and molecular structures, which are critical in determining their biological functions and potential as therapeutic agents (Crabb et al., 1999).
Biological Activities and Potential Therapeutic Applications
Several studies have been conducted on the biological activities of triazoloquinazoline derivatives, highlighting their potential therapeutic applications. These compounds exhibit a range of biological activities, including antimicrobial, antihistaminic, and adenosine receptor antagonism, which could be leveraged in developing new medications.
Antihistaminic Activity : Synthesis of triazoloquinazolin-5-ones has shown promising results as H(1)-antihistaminic agents, offering protection against histamine-induced bronchospasm in animal models. This suggests their potential in treating allergic conditions (Alagarsamy et al., 2008).
Adenosine Receptor Antagonism : The structure-activity relationship of novel triazoloquinazoline adenosine antagonists has been explored, revealing their potential in modulating adenosine receptors, which could have implications in various neurological and cardiovascular diseases (Francis et al., 1988).
Antimicrobial and Nematicidal Properties : Research on quinazolinone derivatives has demonstrated significant antimicrobial and nematicidal activities, indicating their potential use in developing new antimicrobial agents for medical and agricultural applications (Reddy et al., 2016).
properties
IUPAC Name |
7-chloro-N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-14-5-7-20(9-15(14)2)36(32,33)25-24-28-23(27-17-11-18(34-3)13-19(12-17)35-4)21-10-16(26)6-8-22(21)31(24)30-29-25/h5-13H,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGHOGPUMSVTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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